A1874

Übersicht

Beschreibung

A1874 is a nutlin-based and BRD4-degrading PROTAC which induces BRD4 degradation in cells.

Wissenschaftliche Forschungsanwendungen

Behandlung von Brustkrebs

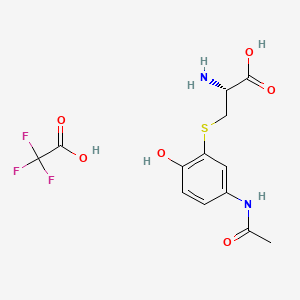

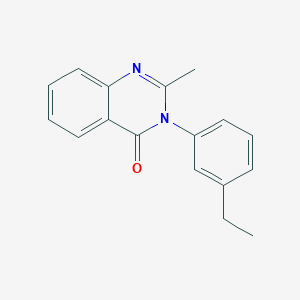

A1874 hat sich als potenzielle gezielte Therapie für Brustkrebs gezeigt {svg_1}. Es ist eine heterobifunktionelle strukturierte Verbindung, die aus einem BRD4-erkennenden Liganden und einem MDM2-erkennenden Liganden besteht, der die Degradation von BRD4 über das Ubiquitin-Proteasom-System bewirkt {svg_2}. This compound spielt auch eine doppelte Rolle bei der Downregulation des nachgeschalteten BRD4-Regulators, MYC, und der Stabilisierung von p53 innerhalb nanomolarer Konzentrationen {svg_3}. Dies macht es zu einer potenziellen Therapie für sowohl östrogenrezeptor-positive (ER+) als auch triple-negative Brustkrebs (TNBC) Subtypen {svg_4}.

Behandlung von Darmkrebs

This compound hat therapeutische Wirkungen in menschlichen Darmkrebszellen gezeigt {svg_5}. Es hemmte stark die Zellviabilität, Proliferation, Zellzyklusprogression sowie Zellmigration und -invasion {svg_6}. Der BRD4-abbauende PROTAC konnte in Darmkrebszellen die Aktivierung von Caspase und Apoptose induzieren {svg_7}. Darüber hinaus induzierte this compound den Abbau des BRD4-Proteins und downregulierte BRD-abhängige Gene (c-Myc, Bcl-2 und Cyclin D1) in Darmkrebszellen {svg_8}.

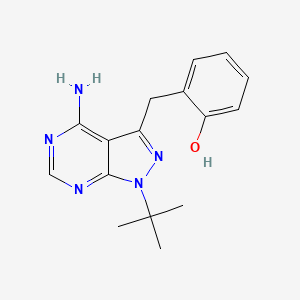

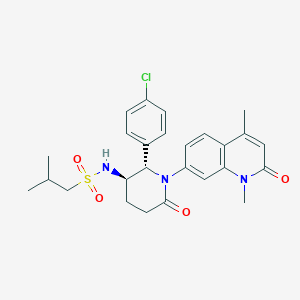

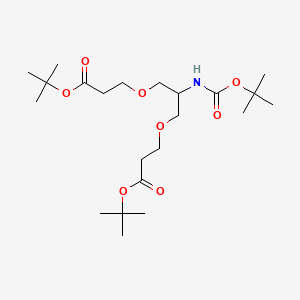

BRD4-Abbau

This compound ist eine neuartige BRD4-abbauende Proteolyse-Targeting-Chimäre (PROTAC) {svg_9} {svg_10}. Es besteht aus einem BRD4-erkennenden Liganden und einem MDM2-erkennenden Liganden, der die Degradation von BRD4 über das Ubiquitin-Proteasom-System bewirkt {svg_11} {svg_12}. Dieser Abbau von BRD4 hat Auswirkungen auf verschiedene Krebsbehandlungen {svg_13} {svg_14}.

p53-Stabilisierung

Neben dem Abbau von BRD4 war die Zytotoxizität von this compound in Darmkrebszellen auch mit einer Stabilisierung des p53-Proteins verbunden {svg_15}. Diese Stabilisierung des p53-Proteins kann erhebliche Auswirkungen auf Krebsbehandlungen haben {svg_16}.

Produktion von reaktiven Sauerstoffspezies

Die Zytotoxizität von this compound in Darmkrebszellen war auch mit der Produktion von reaktiven Sauerstoffspezies verbunden {svg_17}. Dies kann zu oxidativem Stress in Krebszellen führen, der deren Wachstum hemmen kann {svg_18}.

Kombinationstherapie

This compound hat sich in der Kombinationstherapie als vielversprechend erwiesen. So hat die Kombination von this compound mit dem mutierten p53-reaktiven Medikament PRIMA-1 die mutierten p53-Zellen synergistisch für die zytotoxische Wirkung von this compound über Subtypen hinweg wiederempfänglich gemacht {svg_19}.

Wirkmechanismus

Target of Action

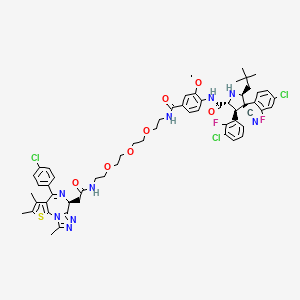

A1874, also known as a PROteolysis TArgeting Chimera (PROTAC), is a heterobifunctional structured compound that primarily targets BRD4 and MDM2 . BRD4 is a member of the bromodomain and extra-terminal (BET) family, playing a crucial role in gene transcription. MDM2 is an E3 ubiquitin ligase that regulates the tumor suppressor protein p53 .

Mode of Action

This compound functions by recognizing and binding to BRD4 and MDM2 . This dual recognition allows this compound to degrade BRD4 via the ubiquitin-proteasome system . Simultaneously, it stabilizes p53, a crucial protein in cell cycle regulation and apoptosis .

Biochemical Pathways

Upon binding to BRD4 and MDM2, this compound triggers the degradation of BRD4, leading to the downregulation of downstream BRD4 regulators, such as MYC . MYC is a critical transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. The degradation of BRD4 and the subsequent downregulation of MYC disrupt these cellular processes .

Pharmacokinetics

It’s known that this compound operates at nanomolar concentrations, suggesting a high potency

Result of Action

This compound has demonstrated potent anti-cancer activity. It inhibits cell viability, proliferation, cell cycle progression, and induces apoptosis in cancer cells . Specifically, it causes G1 arrest, inhibits colony formation, and reduces cell migration . Moreover, this compound has shown effectiveness against different cancer subtypes, including estrogen-receptor positive (ER+) and triple-negative breast cancer (TNBC) subtypes .

Action Environment

The action of this compound can be influenced by the genetic environment of the cells. For instance, cells with wild-type p53 status show significantly lower IC50 sensitivity to this compound compared to those with p53 mutation . Furthermore, this compound remains cytotoxic in BRD4-knockout colon cancer cells, indicating the existence of BRD4-independent mechanisms .

Biochemische Analyse

Biochemical Properties

A1874 interacts with BRD4, a protein that plays a key role in gene expression and cell cycle progression . It also interacts with MDM2, an E3 ubiquitin-protein ligase . The interaction with these proteins leads to the degradation of BRD4 and stabilization of p53 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by degrading BRD4, which leads to the downregulation of c-MYC, a protein involved in cell cycle progression and apoptosis . Additionally, this compound stabilizes p53, a tumor suppressor protein, leading to upregulation of P21, a cyclin-dependent kinase inhibitor .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with BRD4 and MDM2 . It binds to these proteins, leading to the degradation of BRD4 via the ubiquitin-proteasome system . This results in changes in gene expression, specifically the downregulation of c-MYC and upregulation of P21 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It degrades its target protein BRD4 by 98% with nanomolar potency

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, where it interacts with the E3 ubiquitin-protein ligase MDM2 . This interaction leads to the degradation of BRD4 .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNTVOAQOGRLQB-JJMBTQCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)[C@H]5[C@@H]([C@@]([C@@H](N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H62Cl3F2N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

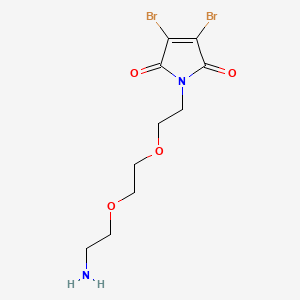

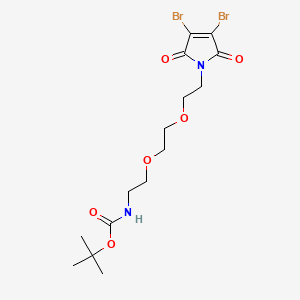

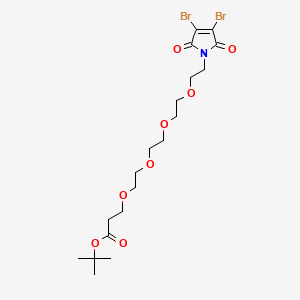

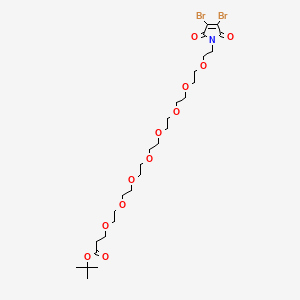

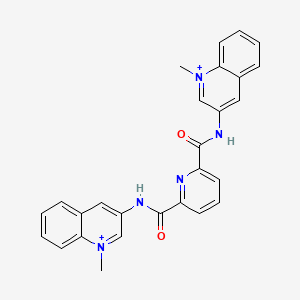

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)